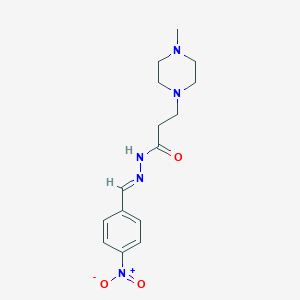

![molecular formula C16H25N5O2 B5545985 N-(2-{[6-(4-吗啉基)-4-嘧啶基]氨基}乙基)环戊烷甲酰胺](/img/structure/B5545985.png)

N-(2-{[6-(4-吗啉基)-4-嘧啶基]氨基}乙基)环戊烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of organic chemicals known for their intricate structures and potential for various applications, including medicinal chemistry. Its structure comprises several functional groups, including a pyrimidine ring, a morpholine moiety, and a cyclopentanecarboxamide group, making it a candidate for further chemical and pharmacological studies.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves condensation reactions, as demonstrated by Kuznetsov et al. (2007), where 4-amino-substituted pyrido[3,4-d]pyrimidines were synthesized through condensation, followed by specific reactions with trifluoromethanesulfonic anhydride and secondary amines (Kuznetsov, Nam, & Chapyshev, 2007).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. For instance, the crystal structure of a related compound was determined, highlighting the significance of S-alkylation and the stabilization of the crystal structure through weak intermolecular interactions (Attia et al., 2014).

科学研究应用

合成和化学表征

研究工作致力于合成和表征与"N-(2-{[6-(4-吗啉基)-4-嘧啶基]氨基}乙基)环戊烷甲酰胺"及其衍生物相关的化合物。研究报告了获得具有潜在生物活性的化合物的新型合成途径和化学反应。例如,一项研究报告了衍生自visnagenone和khellinone的新型杂环化合物的合成,证明了嘧啶衍生物在化学合成中的多功能性及其在开发具有抗炎和镇痛特性的化合物中的应用(Abu‐Hashem、Al-Hussain和Zaki,2020年)。

生物学评估和抗菌活性

一些研究集中于嘧啶基吗啉衍生物的生物学评估,评估它们的抗菌、抗癌和抗炎活性。例如,衍生物已被合成并评估其抗菌特性,显示出对各种细菌和真菌病原体的显着潜力(Devarasetty、Vantikommu、Anireddy和Srinivas,2019年)。这突出了该化合物在开发新的抗菌剂以对抗耐药菌株和真菌中的作用。

抗癌和抗炎应用

与"N-(2-{[6-(4-吗啉基)-4-嘧啶基]氨基}乙基)环戊烷甲酰胺"在结构上相关的化合物也因其潜在的抗癌和抗炎作用而受到研究。研究表明,某些嘧啶衍生物对各种癌细胞系表现出有希望的抗癌活性,突出了它们在癌症治疗中的潜力。此外,还探讨了它们的抗炎特性,一些化合物显示出显着的抗炎活性,与标准药物相当(Abu‐Hashem和Youssef,2011年)。

先进成像和诊断应用

此外,"N-(2-{[6-(4-吗啉基)-4-嘧啶基]氨基}乙基)环戊烷甲酰胺"的衍生物因其在先进成像和诊断中的效用而受到探索,特别是在帕金森病等神经系统疾病的背景下。用于正电子发射断层扫描(PET)成像的放射性标记化合物的合成展示了该化合物在生物医学研究中的相关性,以及它在疾病进展的早期诊断和监测中发挥作用的潜力(Wang等人,2017年)。

属性

IUPAC Name |

N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2/c22-16(13-3-1-2-4-13)18-6-5-17-14-11-15(20-12-19-14)21-7-9-23-10-8-21/h11-13H,1-10H2,(H,18,22)(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQOMGFCXCVIQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCNC2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5545903.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5545924.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5545928.png)

![N-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5545934.png)

![ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5545935.png)

![N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)

![4-[(4-bromobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5545966.png)

![2-(2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B5545977.png)

![5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5545978.png)